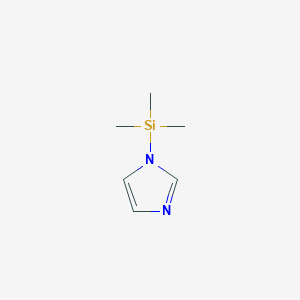

N-(Trimethylsilyl)imidazole

説明

特性

IUPAC Name |

imidazol-1-yl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2Si/c1-9(2,3)8-5-4-7-6-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFRUJSEPGHZFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066326 | |

| Record name | 1H-Imidazole, 1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or light yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 1-(Trimethylsilyl)-1H-imidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9756 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

14.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49718668 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

18156-74-6 | |

| Record name | (Trimethylsilyl)imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18156-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Trimethylsilyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018156746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Trimethylsilyl)imidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 1-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(trimethylsilyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(Trimethylsilyl)imidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX8K4R8KWX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of N-(Trimethylsilyl)imidazole for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of N-(Trimethylsilyl)imidazole (TMSI), a versatile silylating agent and key intermediate in organic synthesis. The following sections detail established experimental protocols, quantitative data, and visualization of the chemical processes to ensure high-purity TMSI for demanding research applications.

Introduction

This compound (TMSI) is a powerful and selective silylating agent widely used in organic chemistry.[1][2] Its ability to introduce a trimethylsilyl (B98337) (TMS) group onto protic functional groups, particularly hydroxyls, makes it an invaluable tool for protecting sensitive functionalities during multi-step syntheses.[1][2] TMSI is favored for its high reactivity and selectivity, often allowing for the silylation of alcohols in the presence of less reactive functional groups like amines.[2][3] Beyond its role as a protecting group reagent, TMSI serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals, and is utilized in analytical techniques like gas chromatography-mass spectrometry (GC-MS) for the derivatization of analytes to enhance their volatility.[1][4]

This document outlines common and effective methods for the synthesis of TMSI and provides detailed protocols for its purification, ensuring a high degree of purity essential for reproducible and reliable research outcomes.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. The most common methods involve the reaction of imidazole (B134444) with a silylating agent such as hexamethyldisilazane (B44280) (HMDS) or chlorotrimethylsilane (B32843) (TMCS).

Synthesis via Hexamethyldisilazane (HMDS)

This method is widely employed due to its efficiency and the formation of ammonia (B1221849) as the only volatile byproduct, which can be easily removed. The reaction is typically catalyzed by a weak acid, such as saccharin (B28170).

Reaction Scheme:

Caption: Reaction scheme for the synthesis of TMSI from imidazole and HMDS.

Experimental Protocol: [5]

-

To a reaction vessel equipped with a stirrer, condenser, and dropping funnel, add imidazole (13.62 g, 0.2 mole) and saccharin (28 mg, 0.15 mmoles).

-

Heat the mixture to 100 °C.

-

Add hexamethyldisilazane (31.5 ml, 0.15 mole) dropwise over 45 minutes.

-

During the addition, gradually raise the bath temperature from 100 °C to 140 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 140 °C.

-

Remove the excess hexamethyldisilazane under reduced pressure.

-

The crude product is then purified by vacuum distillation.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Yield (%) | Purity (%) |

| Imidazole | 68.08 | 13.62 g | - | >99 |

| Hexamethyldisilazane | 161.4 | 31.5 mL | - | >98 |

| This compound | 140.26 | 22.25 g | 79.5 | >96 |

Synthesis via Chlorotrimethylsilane (TMCS)

An alternative route involves the reaction of imidazole with chlorotrimethylsilane. This reaction typically requires a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of TMSI from imidazole and TMCS.

Experimental Protocol: [6]

-

In a dry, nitrogen-flushed flask, dissolve imidazole (10 g) and triethylamine (12 g) in dichloromethane (B109758) (100 ml).

-

To this stirred solution, add chlorotrimethylsilane (17 g) dropwise under a nitrogen atmosphere.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Filter off the precipitated triethylamine hydrochloride.

-

Remove the solvent from the filtrate under vacuum.

-

The resulting crude product is then purified by vacuum distillation to yield this compound.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Yield (%) | Purity (%) |

| Imidazole | 68.08 | 10 g | - | >99 |

| Chlorotrimethylsilane | 108.64 | 17 g | - | >98 |

| Triethylamine | 101.19 | 12 g | - | >99 |

| This compound | 140.26 | - | 85 | >96 |

Purification of this compound

High purity of TMSI is critical for its successful application in research. The primary method for purification is vacuum distillation.

Purification Workflow:

Caption: General workflow for the purification of this compound.

Detailed Purification Protocol:

-

Removal of Low-Boiling Impurities: The crude reaction mixture is first subjected to reduced pressure to remove any unreacted starting materials like hexamethyldisilazane or solvent.[5]

-

Vacuum Distillation: The residue is then distilled under vacuum. This compound is collected at a boiling point of 93-94 °C at 14 mmHg or 103-105 °C at 22 mmHg.[5][7] It is crucial to use a dry distillation apparatus to prevent hydrolysis of the product.

-

Fraction Collection: Collect the fraction that distills at the correct temperature and pressure. Discard the initial and final fractions which may contain impurities.

-

Characterization: The purity of the collected TMSI should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

-

Storage: Pure this compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1][8]

Common Impurities and Side Reactions

The primary impurity in TMSI is often unreacted imidazole and siloxane byproducts formed from the hydrolysis of silylating agents or the product itself.[6]

-

Imidazole: Unreacted starting material can be present if the reaction does not go to completion.

-

Hexamethyldisiloxane (HMDSO): Formed from the hydrolysis of HMDS or TMSI.

-

Triethylamine Hydrochloride: In the TMCS method, this salt must be thoroughly removed by filtration.[6]

Careful handling under anhydrous conditions is paramount to minimize the formation of hydrolysis-related impurities.[7]

Physical and Spectroscopic Data

Accurate characterization of the synthesized this compound is essential for quality control.

Physical Properties:

| Property | Value |

| Molecular Formula | C6H12N2Si[9] |

| Molecular Weight | 140.26 g/mol [9] |

| Boiling Point | 93-94 °C / 14 mmHg[8] |

| Density | 0.956 g/mL at 25 °C[8] |

| Refractive Index | n20/D 1.475[8] |

| Appearance | Colorless to light yellow liquid[3] |

Spectroscopic Data:

-

¹H NMR: Chemical shifts will be characteristic of the trimethylsilyl group and the imidazole ring protons.

-

¹³C NMR: Signals will correspond to the carbons of the trimethylsilyl group and the imidazole ring.

-

IR Spectroscopy: Characteristic peaks will be observed for the C-H, C=N, and Si-C bonds.

-

Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak (m/z 140) and characteristic fragmentation patterns.[10][11]

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[7] It is harmful if swallowed, inhaled, or in contact with skin.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Due to its moisture sensitivity, all glassware and reagents should be thoroughly dried before use, and reactions should be conducted under an inert atmosphere.[1]

Conclusion

The synthesis and purification of this compound are well-established processes that can be reliably performed in a research laboratory setting. By following the detailed protocols outlined in this guide and adhering to proper handling and safety precautions, researchers can produce high-purity TMSI suitable for a wide range of applications in organic synthesis and analysis. The choice between the HMDS and TMCS synthetic routes will depend on the availability of reagents and the desired scale of the reaction. In both cases, vacuum distillation is the key to obtaining a pure product.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1-(トリメチルシリル)イミダゾール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | 18156-74-6 [chemicalbook.com]

- 10. This compound(18156-74-6) MS spectrum [chemicalbook.com]

- 11. Imidazole, TMS derivative [webbook.nist.gov]

An In-Depth Technical Guide to the Silylation of Hydroxyl Groups Using N-(Trimethylsilyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silylation is a cornerstone chemical transformation in modern organic synthesis and analytical chemistry, primarily utilized for the protection of labile functional groups. Among the plethora of silylating agents, N-(Trimethylsilyl)imidazole (TMSI) has emerged as a powerful and versatile reagent for the efficient protection of hydroxyl groups. Its high reactivity, selectivity, and the mild conditions under which it operates make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the mechanism of silylation of hydroxyl groups using TMSI, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application of this important reaction.

Introduction

The temporary protection of functional groups is a critical strategy in multi-step organic synthesis to prevent undesired side reactions. The hydroxyl group, being one of the most common and reactive functional groups, often requires protection. Silyl (B83357) ethers are among the most popular choices for protecting alcohols due to their ease of formation, stability across a wide range of reaction conditions, and facile, selective removal.[1]

This compound (TMSI) is a highly effective silylating agent that readily transfers a trimethylsilyl (B98337) (TMS) group to alcohols, phenols, and carboxylic acids.[1][2] It is particularly valued for its high silyl donor ability, which ensures efficient reaction kinetics and often leads to high yields of the desired silylated products.[2] Notably, TMSI exhibits excellent chemoselectivity, allowing for the silylation of hydroxyl groups in the presence of less reactive functionalities like amines.[2]

The Mechanism of Silylation with this compound

The silylation of a hydroxyl group with TMSI proceeds through a nucleophilic attack of the alcohol's oxygen atom on the silicon atom of TMSI. The imidazole (B134444) moiety is an excellent leaving group, facilitating the forward reaction.

The generally accepted mechanism involves the following steps:

-

Activation of the Hydroxyl Group: In some cases, particularly with less reactive alcohols, a base can be used to deprotonate the hydroxyl group, increasing its nucleophilicity. However, TMSI is often reactive enough to proceed without an external base.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic silicon atom of the this compound.

-

Transition State: A pentacoordinate silicon intermediate or transition state is formed.

-

Leaving Group Departure: The imidazole anion is expelled as a leaving group.

-

Proton Transfer: A proton is transferred from the newly formed oxonium ion to the imidazole anion, regenerating imidazole and yielding the final trimethylsilyl ether product.

The imidazole generated as a byproduct is a weak base and generally does not interfere with the reaction.[3] In some cases, the precipitation of imidazole can help drive the reaction to completion.[4]

Visualizing the Mechanism

The following diagram illustrates the proposed mechanistic pathway for the silylation of a hydroxyl group with TMSI.

Caption: Proposed mechanism for the silylation of a hydroxyl group using TMSI.

Quantitative Analysis of Silylation with TMSI

The efficiency of TMSI as a silylating agent is demonstrated by its ability to react with a wide range of alcohols, often with high yields and under mild conditions. The reactivity generally follows the order: primary alcohols > secondary alcohols > tertiary alcohols, which is primarily dictated by steric hindrance around the hydroxyl group.

| Substrate (Alcohol Type) | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Primary Alcohol (e.g., n-Octanol) | HMDS, H-β zeolite | Toluene | Room Temp. | 8 h | 96 | [5] |

| Primary Alcohol (e.g., Benzyl (B1604629) alcohol) | HMDS, H-β zeolite | Toluene | Room Temp. | 5 h | 95 | [5] |

| Secondary Alcohol (e.g., Cyclohexanol) | HMDS, H-β zeolite | Toluene | Room Temp. | 12 h | 95 | [5] |

| Tertiary Alcohol (e.g., tert-Butanol) | HMDS, H-β zeolite | Toluene | Room Temp. | 30 h | 45 | [5] |

Experimental Protocol: Silylation of Benzyl Alcohol with TMSI

This protocol provides a general procedure for the trimethylsilylation of a primary alcohol using this compound.

Materials

-

Benzyl alcohol (purified by distillation)

-

This compound (TMSI)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile, or Tetrahydrofuran (THF))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add benzyl alcohol (1.0 equivalent).

-

Solvent Addition: Add the anhydrous solvent to dissolve the benzyl alcohol.

-

Reagent Addition: Add this compound (1.1 to 1.5 equivalents) to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours at room temperature. Gentle heating (e.g., to 40-60 °C) can be applied to accelerate the reaction if necessary.[4]

-

Work-up: Once the reaction is complete, the mixture can be diluted with a non-polar solvent (e.g., diethyl ether or hexane) and washed with water or a mild aqueous acid (e.g., saturated ammonium (B1175870) chloride solution) to remove the imidazole byproduct.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash chromatography on silica gel if necessary.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the silylation of an alcohol with TMSI.

Safety and Handling

This compound is moisture-sensitive and should be handled under an inert atmosphere.[2] It is also flammable and can be harmful if inhaled, in contact with skin, or if swallowed.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, and all manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly efficient and selective reagent for the silylation of hydroxyl groups. Its robust reactivity, coupled with the mild reaction conditions it typically requires, makes it a valuable asset in the toolbox of synthetic and analytical chemists. A thorough understanding of its mechanism, reactivity patterns, and proper handling procedures, as outlined in this guide, will enable researchers, scientists, and drug development professionals to effectively utilize TMSI in their synthetic endeavors.

References

Spectroscopic Profile of N-(Trimethylsilyl)imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-(Trimethylsilyl)imidazole (TMSI), a versatile silylating agent widely used in organic synthesis and analytical chemistry, particularly in derivatization for gas chromatography/mass spectrometry applications.[1][2] This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols relevant for its characterization.

Spectroscopic Data Summary

The following tables summarize the essential quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.5 | Singlet | H-2 (imidazole ring) |

| ~7.0 | Singlet | H-4/H-5 (imidazole ring) |

| ~0.4 | Singlet | -Si(CH₃)₃ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~137 | C-2 (imidazole ring) |

| ~129 | C-4 (imidazole ring) |

| ~120 | C-5 (imidazole ring) |

| ~0.0 | -Si(CH₃)₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~2960 | Strong | C-H stretch (aliphatic, -CH₃) |

| ~1480 | Medium | C=C stretch (imidazole ring) |

| ~1250 | Strong | Si-C stretch (-Si(CH₃)₃) |

| ~1070 | Strong | Ring vibrations |

| ~940 | Strong | Si-N stretch |

| ~840 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Assignment |

| 140 | ~65 | [M]⁺ (Molecular Ion) |

| 125 | ~30 | [M - CH₃]⁺ |

| 73 | 100 | [(CH₃)₃Si]⁺ |

| 68 | ~8 | [C₃H₄N₂]⁺ (Imidazole cation) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. Given that this compound is sensitive to moisture, appropriate handling techniques are crucial.[2]

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-25 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[3]

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

The tube is capped securely to prevent atmospheric moisture contamination.

Instrumentation and Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Reference: Tetramethylsilane (TMS) at 0 ppm is used as an internal standard.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A single drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

The plates are carefully pressed together to form a thin liquid film.

-

The "sandwich" is then placed in the spectrometer's sample holder.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmission.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

For a volatile compound like this compound, direct injection or gas chromatography (GC) coupling is suitable.

-

For GC-MS, a dilute solution in a volatile organic solvent (e.g., dichloromethane (B109758) or ether) is injected into the GC.

-

The GC column separates the compound from any impurities before it enters the mass spectrometer.

-

Ionization is typically achieved by Electron Ionization (EI) at 70 eV.

Instrumentation and Parameters:

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Scan Range: m/z 40-200.

-

Ion Source Temperature: 200-250 °C.

-

GC Conditions (if applicable):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

N-(Trimethylsilyl)imidazole: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

N-(Trimethylsilyl)imidazole (TMSI) is a powerful and versatile organosilicon reagent widely employed in organic synthesis. Its unique reactivity profile makes it an invaluable tool for the protection of various functional groups, particularly hydroxyl and carboxyl moieties, and as a key intermediate in the synthesis of complex molecules and active pharmaceutical ingredients. This technical guide provides an in-depth overview of the chemical properties, reactivity, and experimental protocols associated with this compound, designed to be a comprehensive resource for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid that is sensitive to moisture.[1][2][3] It is soluble in many common organic solvents.[4] The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂N₂Si | [1][5] |

| Molecular Weight | 140.26 g/mol | [1][2][5] |

| Appearance | Colorless to yellow liquid | [2][3][6] |

| Boiling Point | 93-94 °C at 14 mmHg | [1][5][6] |

| Density | 0.956 g/mL at 25 °C | [5][7] |

| Refractive Index (n20/D) | 1.475 | [1][5][6] |

| Flash Point | 5 °C (42 °F) | [1][6] |

| Solubility | Soluble in most common organic solvents, decomposes in water. | [1][4][8] |

| Melting Point | -42 °C | [1][6] |

Reactivity and Applications

This compound is primarily recognized for its high silyl (B83357) donor ability, making it a potent silylating agent.[6] It readily reacts with protic functional groups to introduce a trimethylsilyl (B98337) (TMS) protecting group. A key feature of its reactivity is its high selectivity for hydroxyl groups over amino groups, a crucial attribute in the synthesis of multifunctional molecules.[9][10]

Silylation of Alcohols

TMSI is a powerful reagent for the silylation of primary, secondary, and tertiary alcohols, converting them into their corresponding trimethylsilyl ethers.[5] This protection strategy is fundamental in multi-step syntheses to prevent unwanted side reactions of the hydroxyl group.[4] The reaction is typically fast and high-yielding.[9]

Silylation of Carboxylic Acids

Carboxylic acids are efficiently converted to their trimethylsilyl esters upon reaction with this compound.[10] This transformation is useful for protecting the acidic proton of the carboxyl group, allowing for subsequent reactions at other sites of the molecule.

Selectivity with Amines

A significant advantage of this compound is its general lack of reactivity towards aliphatic amines.[5] This chemoselectivity allows for the selective protection of hydroxyl or carboxyl groups in molecules that also contain amine functionalities without the need for prior protection of the amine.

Other Reactions

Beyond its primary role as a silylating agent, this compound participates in a variety of other organic transformations. It can react with esters to form acylimidazolides, which are reactive intermediates for the synthesis of other carbonyl compounds.[6] It is also used in the preparation of O-trimethylsilyl monothioacetals and in the aromatization of steroids.[6] In analytical chemistry, TMSI is a widely used derivatization reagent for gas chromatography-mass spectrometry (GC-MS) analysis, as it increases the volatility and thermal stability of analytes containing hydroxyl or carboxyl groups.[9]

Signaling Pathways and Logical Relationships

The following diagram illustrates the general mechanism of silylation of an alcohol using this compound.

Caption: General mechanism of alcohol silylation by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are representative and may require optimization based on the specific substrate and desired outcome.

Protocol 1: General Procedure for the Silylation of a Primary Alcohol

This protocol describes a general method for the protection of a primary alcohol as its trimethylsilyl ether.

Materials:

-

Alcohol substrate

-

This compound (TMSI)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alcohol substrate (1.0 equivalent).

-

Dissolve the substrate in anhydrous DCM (concentration typically 0.1-0.5 M).

-

Add this compound (1.1 to 1.5 equivalents) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate (B1210297) in hexanes, to afford the pure trimethylsilyl ether.

-

Protocol 2: General Procedure for the Silylation of a Carboxylic Acid

This protocol outlines a general method for the protection of a carboxylic acid as its trimethylsilyl ester.

Materials:

-

Carboxylic acid substrate

-

This compound (TMSI)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile, or DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Syringes and needles

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in a suitable anhydrous solvent.

-

Add this compound (1.1 to 1.5 equivalents) to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often very rapid and may be complete in as little as 10-30 minutes. Monitor by TLC or by observing the cessation of gas evolution (if any).

-

Work-up and Purification:

-

For many applications, the resulting solution of the trimethylsilyl ester can be used directly in the next synthetic step without isolation.

-

If isolation is required, the solvent and any volatile byproducts can be removed under reduced pressure using a rotary evaporator. The crude silyl ester is often of sufficient purity for subsequent use. Further purification, if necessary, can be achieved by distillation under reduced pressure.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a silylation reaction.

Caption: A typical experimental workflow for a silylation reaction.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(Trimethylsilyl)imidazole as a Silylating Agent for Alcohols and Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Trimethylsilyl)imidazole (TMSI) is a potent and versatile silylating agent widely employed in organic synthesis and analytical chemistry. This guide provides a comprehensive overview of its application in the derivatization of alcohols and carboxylic acids. TMSI offers high reactivity, enabling the rapid and efficient conversion of hydroxyl and carboxyl groups to their corresponding trimethylsilyl (B98337) (TMS) ethers and esters under mild conditions. This derivatization enhances the volatility and thermal stability of the parent molecules, making them amenable to analysis by gas chromatography-mass spectrometry (GC-MS).[1][2] Furthermore, the TMS group serves as an effective protecting group in multi-step organic synthesis, valued for its ease of introduction and selective removal.[2] This document details the underlying reaction mechanisms, provides specific experimental protocols, and presents quantitative data for the silylation of representative substrates.

Introduction to this compound (TMSI)

This compound is a moisture-sensitive liquid that is a powerful trimethylsilyl donor.[1] Its high silylating potential stems from the favorable leaving group characteristics of the imidazole (B134444) moiety.[3] TMSI is particularly noted for its high reactivity towards hydroxyl groups, reacting readily with primary, secondary, and even sterically hindered tertiary alcohols.[4][5] It also efficiently silylates carboxylic acids to form TMS esters.[2] A key advantage of TMSI is its selectivity; it typically does not react with less acidic functional groups like aliphatic amines under standard conditions, allowing for the chemoselective derivatization of molecules containing both hydroxyl and amino functionalities.[2][6]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 18156-74-6 |

| Molecular Formula | C₆H₁₂N₂Si |

| Molecular Weight | 140.26 g/mol |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 93-94 °C at 14 mmHg |

| Density | 0.957 g/mL at 20 °C |

Reaction Mechanism

The silylation of alcohols and carboxylic acids with TMSI proceeds via a nucleophilic substitution reaction at the silicon atom. The lone pair of electrons on the oxygen atom of the hydroxyl or carboxyl group acts as a nucleophile, attacking the electrophilic silicon atom of the TMSI molecule. This is followed by the departure of the imidazole anion, which is a good leaving group. The imidazole byproduct can also act as a proton scavenger in the reaction mixture.

The general order of reactivity for silylation with TMSI is alcohols > phenols > carboxylic acids > amines > amides. Within alcohols, the reactivity follows the order of primary > secondary > tertiary, primarily due to steric hindrance.

Experimental Protocols

Safety Precautions: this compound is a flammable and corrosive liquid that reacts violently with water. It can cause severe skin burns and eye damage. Always handle TMSI in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Silylation of a Primary Alcohol (e.g., Benzyl (B1604629) Alcohol)

This protocol provides a general procedure for the silylation of a primary alcohol.

Materials:

-

Benzyl alcohol

-

This compound (TMSI)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen/argon inlet

-

Syringes

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add benzyl alcohol (1.0 eq).

-

Dissolve the alcohol in the anhydrous solvent.

-

Add this compound (1.1 - 1.5 eq) dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are often complete within minutes to a few hours.

-

Upon completion, the reaction mixture can often be used directly for analysis (e.g., GC-MS) after dilution. For isolation of the silyl (B83357) ether, the solvent and excess TMSI can be removed under reduced pressure.

-

If necessary, the crude product can be purified by distillation or column chromatography on silica (B1680970) gel. However, it is important to note that trimethylsilyl ethers can be labile on silica gel.[7]

Characterization of Trimethyl(benzyloxy)silane:

-

¹H NMR (CDCl₃): δ 7.3 (m, 5H, Ar-H), 4.7 (s, 2H, CH₂), 0.1 (s, 9H, Si(CH₃)₃).

-

¹³C NMR (CDCl₃): δ 142.1, 128.3, 127.4, 126.8, 64.9, -0.8.

-

IR (neat): 3088, 3065, 3032, 2956, 2898, 1251 (Si-C), 1093 (Si-O-C), 842, 752, 696 cm⁻¹.

Silylation of a Carboxylic Acid (e.g., Benzoic Acid)

This protocol outlines the silylation of a carboxylic acid.

Materials:

-

Benzoic acid

-

This compound (TMSI)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen/argon inlet

-

Syringes

Procedure:

-

Add benzoic acid (1.0 eq) to a dry, nitrogen-flushed round-bottom flask.

-

Dissolve the acid in the anhydrous solvent.

-

Add this compound (1.1 - 1.5 eq) to the solution at room temperature. The reaction is typically rapid.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

For analytical purposes, the reaction mixture can be directly injected into a GC-MS after appropriate dilution. For isolation, the solvent can be removed under reduced pressure.

-

The resulting trimethylsilyl benzoate (B1203000) can be purified by vacuum distillation if necessary.

Characterization of Trimethylsilyl benzoate: [1]

-

¹H NMR (CDCl₃): δ 8.0 (m, 2H, Ar-H), 7.5 (m, 1H, Ar-H), 7.4 (m, 2H, Ar-H), 0.4 (s, 9H, Si(CH₃)₃).

-

¹³C NMR (CDCl₃): δ 166.4, 134.2, 132.5, 129.8, 128.2, -0.9.

-

IR (neat): 3067, 2959, 1705 (C=O), 1255 (Si-C), 1095 (Si-O-C), 935, 846, 713 cm⁻¹.

-

MS (EI): m/z (%) 194 (M⁺), 179 ([M-CH₃]⁺), 121, 105, 77.[8]

Quantitative Data

The yield and reaction time for silylation with TMSI are dependent on the substrate, solvent, temperature, and stoichiometry of the reagents. In many cases, with unhindered primary alcohols and simple carboxylic acids, the reaction proceeds to completion rapidly at room temperature, often achieving quantitative yields.[5]

Table 2: Representative Silylation Reactions with TMSI

| Substrate | Product | Conditions | Yield |

| Primary Alcohols | TMS Ethers | Neat or in aprotic solvents (DCM, CH₃CN), Room Temp, < 1 hr | Typically >95% |

| Secondary Alcohols | TMS Ethers | Aprotic solvents, Room Temp or gentle heating, 1-4 hrs | Good to excellent |

| Tertiary Alcohols | TMS Ethers | Forcing conditions (e.g., heating), may require catalyst | Variable |

| Carboxylic Acids | TMS Esters | Aprotic solvents, Room Temp, < 30 min | Typically >95% |

Note: The yields are indicative and can vary based on specific reaction conditions and work-up procedures.

Applications in Drug Development and Research

The derivatization of alcohols and carboxylic acids with TMSI is a cornerstone technique in several areas of pharmaceutical and chemical research:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Silylation is a crucial step for the analysis of non-volatile compounds such as steroids, sugars, and some drug metabolites. The resulting TMS derivatives are more volatile and thermally stable, allowing for their separation and identification by GC-MS.[1][9]

-

Organic Synthesis: The trimethylsilyl group is a versatile protecting group for hydroxyl and carboxyl functionalities. Its introduction using TMSI is efficient, and its removal can be achieved under mild conditions (e.g., with mild acid or fluoride (B91410) ions), making it compatible with a wide range of synthetic transformations.[2]

-

Metabolomics: In the analysis of biological samples, TMSI is used to derivatize a wide array of metabolites containing hydroxyl and carboxyl groups, enabling their comprehensive profiling by GC-MS.[9]

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for a silylation experiment followed by analysis.

Conclusion

This compound is a highly effective and versatile silylating agent for the derivatization of alcohols and carboxylic acids. Its high reactivity, selectivity, and the mild conditions required for its use make it an invaluable tool in both analytical and synthetic organic chemistry. The ability to efficiently convert polar functional groups into their more volatile and stable trimethylsilyl derivatives is particularly advantageous for GC-MS analysis and for the protection of functional groups during complex syntheses. Proper handling and consideration of its moisture sensitivity are crucial for successful and reproducible results. This guide provides the foundational knowledge and practical protocols for researchers, scientists, and drug development professionals to effectively utilize TMSI in their work.

References

- 1. Trimethylsilyl benzoate | C10H14O2Si | CID 74955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 6. Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Benzoic Acid, TMS derivative [webbook.nist.gov]

- 9. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Role of the Imidazole Group in N-(Trimethylsilyl)imidazole Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-(Trimethylsilyl)imidazole (TMSI), a colorless to light yellow liquid, is a highly effective and versatile silylating agent pivotal in modern organic synthesis and analytical chemistry.[1][2] Its primary function is to introduce a trimethylsilyl (B98337) (TMS) group, serving as a protecting group for protic functional groups like hydroxyls and carboxylic acids, or to increase the volatility of analytes for gas chromatography (GC) analysis.[3][4][5] The unique reactivity and high selectivity of TMSI are fundamentally governed by the chemical properties of its imidazole (B134444) moiety.

This technical guide provides an in-depth analysis of the multifaceted role of the imidazole group in the reactivity of this compound. We will explore the reaction mechanisms, compare its reactivity with other silylating agents, and provide detailed experimental protocols for its application.

The Silylation Reaction: Mechanism and the Imidazole Contribution

This compound is a powerful silylating agent, especially for alcohols.[6] It reacts efficiently with hydroxyl, carboxylic acid, and thiol functionalities.[1][6] The imidazole group is central to the mechanism, acting as both a leaving group and a proton scavenger.

The generally accepted mechanism for the silylation of an alcohol with TMSI involves a nucleophilic attack by the alcohol's oxygen on the electrophilic silicon atom. The imidazole ring departs as an anion, which is stabilized by resonance. This anion then acts as a base, abstracting the proton from the oxonium ion intermediate to yield the silylated product and regenerate neutral imidazole as the sole byproduct.

Caption: Proposed mechanism for the silylation of an alcohol with TMSI.

Dissecting the Multifaceted Role of the Imidazole Moiety

The imidazole group confers several advantageous properties upon the TMSI molecule that enhance its silylating power and selectivity.

-

Excellent Leaving Group: The imidazole anion is stabilized by the aromaticity of the ring, making it an effective leaving group. This facilitates the cleavage of the Si-N bond upon nucleophilic attack at the silicon center.

-

Built-in Proton Scavenger: After departing, the imidazole anion acts as a base to accept the proton from the substrate.[3] This "internal" base mechanism is highly efficient and eliminates the need for an external acid scavenger, such as a tertiary amine, which is often required when using silyl (B83357) chlorides. This results in a cleaner reaction with fewer byproducts.

-

High Silyl Donor Ability: The Si-N bond in TMSI is highly polarized, rendering the silicon atom strongly electrophilic and thus highly susceptible to attack by nucleophiles like alcohols. This inherent reactivity contributes to its classification as one of the most powerful silylating agents.[7]

-

Chemoselectivity Driver: TMSI exhibits remarkable chemoselectivity, readily silylating alcohols and carboxylic acids while leaving amines and amides untouched.[2][4] This is attributed to the relative acidity of the substrates. The pKa of the conjugate acid of imidazole is approximately 7. Alcohols (pKa ~16-18) and carboxylic acids (pKa ~5) are acidic enough to be deprotonated by the imidazole byproduct, driving the reaction to completion. In contrast, amines (pKa of conjugate acid ~10-11) are less acidic and do not react efficiently.[2][6]

Caption: Key roles of the imidazole group in TMSI's reactivity.

Comparative Reactivity of Silylating Agents

The choice of silylating agent is critical and depends on the substrate and desired reaction conditions. TMSI is among the most potent reagents for silylating hydroxyl groups. Its reactivity is significantly higher than agents like Hexamethyldisilazane (HMDS) and is comparable to or exceeds that of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for many substrates.

| Reagent | Abbreviation | Relative Reactivity | Leaving Group | Key Characteristics |

| This compound | TMSI | Very High | Imidazole | Excellent for alcohols and carboxylic acids; highly selective over amines.[2][4][6] |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | High | N-methyltrifluoroacetamide | Strong silyl donor; reacts with alcohols, acids, amines, and amides.[3] |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | High | N-methyltrifluoroacetamide | Similar to BSTFA but with a more volatile byproduct.[8] |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Medium-High | N-methylacetamide | A common and effective silylating agent for a range of functional groups.[9] |

| Chlorotrimethylsilane | TMCS | Medium (requires base) | Chloride | Requires a base (e.g., imidazole, triethylamine) to scavenge HCl.[3][10] |

| Hexamethyldisilazane | HMDS | Low (requires catalyst) | Ammonia | Requires an acid catalyst (e.g., saccharin) and often heat.[11] |

Experimental Protocols

The following are generalized protocols for common applications of TMSI. Note: TMSI is sensitive to moisture and should be handled under an inert atmosphere (e.g., Nitrogen or Argon).[4]

Protocol 1: Silylation of a Primary Alcohol for Use as a Protecting Group

This protocol describes the general procedure for protecting a primary alcohol.

-

Reaction Setup: In a dry, inert-atmosphere flask, dissolve the alcohol substrate (1.0 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).

-

Reagent Addition: Add this compound (1.0-1.2 equivalents) dropwise to the solution at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture can often be used directly in the next step. If isolation is required, the solvent can be removed under reduced pressure. An aqueous work-up is generally avoided unless the silyl ether is to be cleaved.

-

Purification: If necessary, the product can be purified by distillation or column chromatography.

Caption: Experimental workflow for the silylation of an alcohol using TMSI.

Protocol 2: Derivatization of Analytes for Gas Chromatography (GC) Analysis

This protocol provides a general method for preparing samples for GC analysis.

-

Sample Preparation: Place the dried sample (typically 10-100 µg) containing the analyte(s) with hydroxyl or carboxyl groups into a 2 mL GC vial.

-

Solvent Addition: Add an appropriate anhydrous solvent (e.g., pyridine, acetonitrile, or DMF; 100-200 µL) to dissolve the sample.

-

Derivatization: Add an excess of this compound (e.g., 100 µL) to the vial.

-

Reaction: Cap the vial tightly and heat at 60-80°C for 15-30 minutes to ensure complete derivatization.

-

Analysis: Cool the vial to room temperature. An aliquot of the resulting solution is then directly injected into the GC or GC-MS system for analysis.

Caption: Experimental workflow for GC derivatization using TMSI.

Conclusion

The imidazole group is the cornerstone of this compound's utility as a premier silylating agent. Its integrated function as an excellent leaving group, an internal proton scavenger, and an activator of the silicon center results in a reagent with high reactivity, exceptional selectivity, and operational simplicity. These characteristics, driven by the fundamental chemistry of the imidazole ring, make TMSI an indispensable tool for researchers, scientists, and drug development professionals in a wide array of applications, from complex pharmaceutical synthesis to sensitive analytical measurements.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 4. nbinno.com [nbinno.com]

- 5. (Trimethylsilyl)imidazole | C6H12N2Si | CID 28925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | [gelest.com]

- 7. This compound | 18156-74-6 [chemicalbook.com]

- 8. Silylation of Non-Steroidal Anti-Inflammatory Drugs [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. General Silylation Procedures - Gelest [technical.gelest.com]

- 11. Synthesis routes of this compound [benchchem.com]

N-(Trimethylsilyl)imidazole (CAS RN 18156-74-6): A Technical Guide to Properties, Hazards, and Applications

For Researchers, Scientists, and Drug Development Professionals

N-(Trimethylsilyl)imidazole, commonly abbreviated as TMSI or TMSIM, is a powerful and versatile silylating agent widely employed in organic synthesis and analytical chemistry.[1][2] Its high silyl (B83357) donor capability allows for the efficient and often selective derivatization of various functional groups, making it an indispensable tool in the synthesis of complex molecules and the preparation of analytes for chromatographic analysis.[1][3] This guide provides a comprehensive overview of its physicochemical properties, associated hazards, handling procedures, and key experimental applications.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[4][5] It is sensitive to moisture and reacts violently with water.[4][6] A summary of its key physical and chemical properties is presented below.

| Property | Value | References |

| CAS Number | 18156-74-6 | [4][7] |

| Molecular Formula | C₆H₁₂N₂Si | [5][8] |

| Molecular Weight | 140.26 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Density | 0.956 - 0.957 g/mL at 20-25 °C | [3][4] |

| Melting Point | -42 °C to -10 °C | [4][7][9] |

| Boiling Point | 93-94 °C at 14 mmHg | [2][3] |

| Flash Point | 5 °C to 6 °C (42 °F) - Closed Cup | [9] |

| Refractive Index (n²⁰/D) | 1.475 | [3] |

| Solubility | Soluble in chloroform; reacts with water. | [3][10] |

| Storage Temperature | 2-8°C or below +30°C, under nitrogen. | [3] |

Hazards and Safety Information

TMSI is classified as a hazardous chemical and requires careful handling in a controlled laboratory environment.[7] It is a highly flammable liquid and vapor, is harmful if swallowed, and can cause severe skin burns and eye damage.[4][7][11] It may also cause respiratory irritation and is suspected of damaging an unborn child.[4][7]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Signal Word | Pictograms | References |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor. | Danger | 🔥 | [11][12] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. | Warning | ❗ | [5][11][13] |

| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation. | Danger / Warning | corrosive, ❗ | [4][5][12] |

| Serious Eye Damage/Irritation | 1 / 2A | H318: Causes serious eye damage. / H319: Causes serious eye irritation. | Danger / Warning | corrosive, ❗ | [5][12] |

| Reproductive Toxicity | 2 | H360D: May damage the unborn child. | Danger | 💀 | [4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. | Warning | ❗ | [12][14] |

Note: Classifications may vary slightly between suppliers and regulatory bodies.[5]

Handling, Storage, and Disposal

Handling:

-

Handle only in a well-ventilated area, preferably under a chemical fume hood.[6][15]

-

Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles (do not wear contact lenses), and protective clothing.[6][15]

-

Keep away from heat, sparks, open flames, and hot surfaces.[15][16] Use non-sparking tools.[16]

-

Ground and bond containers and receiving equipment to prevent static discharge.[15][16]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][15]

-

Keep under an inert atmosphere (e.g., nitrogen) to protect from moisture.[7]

-

Store away from incompatible materials such as acids, water, strong oxidizing agents, alcohols, and peroxides.[6][7][15]

-

Store in a refrigerator/flammables or corrosives area.[7]

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations.[6][15]

-

Avoid release to the environment.[6] Handle empty containers with care as they may contain flammable residual vapors.[6][15]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 18156-74-6 [chemicalbook.com]

- 4. carlroth.com [carlroth.com]

- 5. (Trimethylsilyl)imidazole | C6H12N2Si | CID 28925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gelest.com [gelest.com]

- 7. fishersci.com [fishersci.com]

- 8. nbinno.com [nbinno.com]

- 9. AB119949 | CAS 18156-74-6 – abcr Gute Chemie [abcr.com]

- 10. Page loading... [wap.guidechem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. capotchem.com [capotchem.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. gelest.com [gelest.com]

- 16. s3.amazonaws.com [s3.amazonaws.com]

Theoretical Insights into the Silylation Mechanism of Alcohols by N-(Trimethylsilyl)imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical underpinnings of the silylation of alcohols using N-(Trimethylsilyl)imidazole (TMSI). While direct computational studies on this specific reaction are not extensively available in peer-reviewed literature, this document synthesizes information from related theoretical and experimental work to propose a plausible mechanistic pathway. This guide is intended to serve as a valuable resource for researchers in organic synthesis, drug development, and computational chemistry by providing a foundational understanding and a framework for further investigation.

Introduction to this compound as a Silylating Agent

This compound (TMSI) is a highly effective and widely utilized silylating agent in organic synthesis.[1][2] Its primary application lies in the protection of protic functional groups, most notably alcohols, to form stable trimethylsilyl (B98337) (TMS) ethers.[3] This protection strategy is crucial in multi-step syntheses, preventing unwanted side reactions of sensitive hydroxyl groups under various reaction conditions.[3] TMSI is favored for its high reactivity, the formation of a neutral imidazole (B134444) byproduct, and its selectivity towards hydroxyl groups over less nucleophilic functionalities.[1][2] In the pharmaceutical industry, silylation is a critical step in the synthesis of complex active pharmaceutical ingredients (APIs).[1]

Proposed Mechanism of Alcohol Silylation by TMSI

The silylation of an alcohol (ROH) by TMSI is proposed to proceed through a nucleophilic attack of the alcohol oxygen on the silicon atom of TMSI. The reaction is thought to be associative, likely involving a pentacoordinate silicon intermediate or transition state. Two plausible pathways are considered: a concerted mechanism and a stepwise mechanism.

Proposed Concerted Mechanism

In a concerted mechanism, the alcohol's oxygen atom attacks the silicon atom of TMSI, while the Si-N bond cleaves simultaneously to release imidazole. This pathway proceeds through a single transition state.

Proposed Stepwise Mechanism

A stepwise mechanism involves the initial formation of a pentacoordinate silicon intermediate. This intermediate would then undergo a second step where the imidazole is expelled to form the final silylated alcohol and the imidazole byproduct.

Computational studies on related silylation reactions, such as those involving silyl (B83357) chlorides catalyzed by imidazole, suggest that the formation of a hypervalent silicon species is a key feature of the reaction pathway.[4] While experimental kinetic data for the direct reaction of TMSI with alcohols is scarce, the high reactivity of TMSI suggests a low activation barrier for the silylation process.

Theoretical Framework for Mechanistic Investigation

To rigorously elucidate the silylation mechanism of TMSI, density functional theory (DFT) calculations would be the method of choice. A hypothetical computational protocol to investigate the proposed mechanisms is outlined below.

Computational Protocol

A suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set, could be employed for geometry optimizations of reactants, transition states, intermediates, and products. To obtain more accurate energies, single-point energy calculations using a larger basis set, like 6-311+G(2d,p), on the optimized geometries would be beneficial. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), would be crucial to account for solvent effects, as silylation reactions are typically performed in aprotic solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN).

Key Computational Steps:

-

Geometry Optimization: Optimize the 3D structures of the reactants (alcohol and TMSI), the putative transition state(s), any intermediates, and the products (silylated alcohol and imidazole).

-

Frequency Calculations: Perform frequency calculations on all optimized structures to confirm them as minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.

-

Intrinsic Reaction Coordinate (IRC) Calculations: For each identified transition state, an IRC calculation should be performed to confirm that it connects the correct reactants and products (or intermediates).

-

Energy Profile Construction: Construct a potential energy surface diagram by plotting the relative energies of all stationary points to visualize the reaction pathway and determine activation barriers.

Quantitative Data from Analogous Theoretical Studies

While specific quantitative data for the TMSI-alcohol reaction is not available, we can present hypothetical data based on DFT studies of similar silylation reactions to provide a comparative framework. The following table summarizes plausible activation energies for the silylation of methanol (B129727) with different silylating agents, as might be determined by DFT calculations.

| Silylating Agent | Proposed Mechanism | Hypothetical Activation Energy (kcal/mol) in DCM | Reference Methodology |

| This compound | Concerted | 10 - 15 | Proposed DFT Study |

| Trimethylsilyl Chloride + Imidazole | Catalytic | 12 - 18 | Analogous DFT Studies [4] |

| Bis(trimethylsilyl)acetamide (BSA) | Concerted | 15 - 20 | Analogous DFT Studies |

Note: The data for this compound is hypothetical and presented for illustrative purposes within a proposed theoretical study. The data for other agents is based on trends observed in computational studies of related reactions.

Experimental Protocols

For context and validation of theoretical models, relevant experimental protocols for the synthesis and application of TMSI are provided below.

Synthesis of this compound

This compound can be synthesized by reacting imidazole with a silylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base, or with hexamethyldisilazane (B44280) (HMDS).

Protocol using Hexamethyldisilazane:

-

To a stirred solution of imidazole (1.0 eq) in a suitable solvent (e.g., toluene), add hexamethyldisilazane (0.6 eq).

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress by techniques such as GC-MS or NMR spectroscopy.

-

Upon completion, the product can be isolated by distillation under reduced pressure.

General Protocol for Alcohol Silylation using TMSI

Materials:

-

Alcohol substrate

-

This compound (TMSI)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve the alcohol (1.0 eq) in the anhydrous solvent under an inert atmosphere.

-

Add this compound (1.1 - 1.5 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture can often be used directly in the next step, or the silylated product can be isolated by removing the solvent and the volatile imidazole byproduct under reduced pressure.

Visualizations of Proposed Mechanisms and Workflows

The following diagrams, generated using the DOT language, visualize the proposed silylation mechanisms and a general experimental workflow.

Caption: Proposed mechanistic pathways for alcohol silylation by TMSI.

Caption: General experimental workflow for alcohol silylation using TMSI.

Conclusion

This compound is a powerful and versatile reagent for the protection of alcohols. While the precise mechanism of this silylation reaction awaits detailed computational investigation, the available evidence from related systems points towards an associative mechanism involving a pentacoordinate silicon species. This technical guide provides a comprehensive overview based on current understanding and proposes a theoretical framework for future studies. The presented protocols and visualizations serve as practical tools for researchers engaged in the synthesis and development of complex molecules. Further computational and kinetic studies are encouraged to refine the mechanistic details and further optimize the application of this important silylating agent.

References

- 1. Reaction mechanism of silylation of C–O bonds in alkyl ethers over supported gold catalysts: experimental and theoretical investigations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Theoretical Study on the Mechanism of Cobalt-Catalyzed C–O Silylation and Stannylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A DFT computational study of the bis-silylation reaction of acetylene catalyzed by palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(Trimethylsilyl)imidazole (TMSI): A Technical Guide to Moisture Sensitivity and Hydrolysis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(trimethylsilyl)imidazole (TMSI) is a potent and widely utilized silylating agent in organic synthesis and analytical chemistry, prized for its high reactivity towards hydroxyl groups and its selectivity in the presence of amines. This reactivity, however, is intrinsically linked to its significant moisture sensitivity. Exposure to water leads to rapid hydrolysis, which can compromise its efficacy as a silylating agent and affect the integrity of reaction systems. This technical guide provides an in-depth analysis of the moisture sensitivity of TMSI, detailing its hydrolysis pathways, the products of decomposition, and the factors influencing the rate of this degradation. Experimental protocols for studying and monitoring this hydrolysis are provided, alongside practical recommendations for handling and storage to mitigate its impact.

Introduction to this compound

This compound is a colorless to light yellow liquid that serves as a powerful trimethylsilyl (B98337) donor. It is particularly effective for the silylation of alcohols, carboxylic acids, and other compounds bearing active hydrogens. Its utility is especially pronounced in the synthesis of complex molecules, such as pharmaceuticals, where selective protection of functional groups is paramount. TMSI is favored over other silylating agents, like trimethylsilyl chloride (TMSCl), in many applications because the byproduct of silylation is imidazole (B134444), a non-corrosive and weakly basic compound, which often does not require removal from the reaction mixture.

Despite its advantages, the Si-N bond in TMSI is highly susceptible to cleavage by nucleophiles, with water being a primary reactant of concern in laboratory and industrial settings. Understanding the kinetics and mechanism of TMSI hydrolysis is therefore critical for its effective use.

Moisture Sensitivity and Hydrolysis

The presence of water, even in trace amounts, can lead to the decomposition of this compound. The overall reaction involves the cleavage of the silicon-nitrogen bond to regenerate imidazole and form trimethylsilanol (B90980) (TMSOH). Trimethylsilanol is unstable and readily condenses to form the more stable hexamethyldisiloxane (B120664) (HMDSO).

Overall Hydrolysis Reaction:

2 this compound + H₂O → 2 Imidazole + Hexamethyldisiloxane

This process is often autocatalytic, as the imidazole produced can act as a base catalyst for the hydrolysis of remaining TMSI.

Hydrolysis Pathway

The hydrolysis of this compound is proposed to proceed via a base-catalyzed mechanism, where a base (B), which can be a water molecule, an imidazole molecule, or another basic species in the reaction mixture, facilitates the nucleophilic attack of water on the silicon atom.

A proposed mechanism involves the coordination of the base to the silicon atom, increasing its electrophilicity and making it more susceptible to nucleophilic attack.

Factors Influencing Hydrolysis Rate

While specific kinetic data for the hydrolysis of this compound is not extensively published, the rate of hydrolysis is known to be influenced by several factors, drawing parallels from the hydrolysis of other alkoxysilanes and silyl (B83357) compounds.

| Factor | Influence on Hydrolysis Rate | Rationale |

| Water Concentration | Increases with higher concentration | Water is a reactant in the hydrolysis reaction. |

| pH | Significantly faster at acidic or basic pH compared to neutral pH. | Both acid and base can catalyze the hydrolysis of the Si-N bond. |

| Temperature | Increases with higher temperature | Follows the Arrhenius law, where higher temperatures provide the necessary activation energy for the reaction to proceed at a faster rate. |

| Solvent | Protic solvents can participate in hydrogen bonding and may accelerate hydrolysis compared to aprotic solvents. | The solvent can affect the stability of intermediates and transition states. |

| Catalysts | Presence of acids, bases, or fluoride (B91410) ions can accelerate hydrolysis. | These species can activate the silicon center or the water molecule. |

Table 1: Factors Affecting the Rate of this compound Hydrolysis.

Experimental Protocols

Monitoring the hydrolysis of this compound can be effectively achieved using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

Monitoring Hydrolysis by ¹H NMR Spectroscopy

This protocol allows for the in-situ monitoring of TMSI hydrolysis by observing the disappearance of the reactant and the appearance of its hydrolysis products.

Materials and Equipment:

-

This compound (TMSI)

-

Deuterated solvent (e.g., CDCl₃, stored over molecular sieves)

-

Microliter syringe

-

NMR tubes and caps

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Prepare a stock solution of TMSI in the dry deuterated solvent in a glovebox or under an inert atmosphere. A typical concentration is ~0.1 M.

-

Transfer a known volume of the TMSI solution (e.g., 0.5 mL) to an NMR tube.

-

Acquire an initial ¹H NMR spectrum (t=0). The characteristic peaks for TMSI should be observed.

-

Using a microliter syringe, inject a controlled amount of water into the NMR tube. The amount of water can be varied to study the effect of its concentration.

-

Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

-

Process the spectra and integrate the peaks corresponding to the trimethylsilyl protons of TMSI, trimethylsilanol/hexamethyldisiloxane, and the protons of the imidazole ring.

Data Analysis:

-

TMSI: The trimethylsilyl protons appear as a sharp singlet.

-

Hydrolysis Products: The appearance of a new singlet for the trimethylsilyl protons of trimethylsilanol, which will then shift and sharpen as it converts to hexamethyldisiloxane. The protons of the regenerated imidazole will also become visible.

-

The rate of hydrolysis can be determined by plotting the concentration of TMSI (proportional to the integral of its trimethylsilyl peak) as a function of time.

Analysis of Hydrolysis Products by GC-MS

This protocol is suitable for identifying and quantifying the products of TMSI hydrolysis after the reaction has been allowed to proceed for a certain amount of time.

Materials and Equipment:

-

This compound (TMSI)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Water

-

Vials with septa

-

GC-MS system with a suitable capillary column (e.g., non-polar)

Procedure:

-

In a dry vial under an inert atmosphere, prepare a solution of TMSI in an anhydrous solvent.

-

Add a known amount of water to initiate hydrolysis.

-

Allow the reaction to proceed for a desired amount of time at a controlled temperature.

-

At specified time points, withdraw an aliquot of the reaction mixture and dilute it with an anhydrous solvent.

-

Inject a sample of the diluted solution into the GC-MS.

-

Analyze the resulting chromatogram and mass spectra to identify and quantify TMSI, imidazole, and hexamethyldisiloxane.

Data Analysis:

-